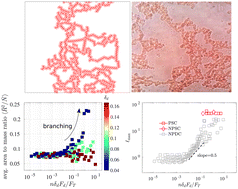Anisotropic short-range attractions precisely model branched erythrocyte aggregates
Soft Matter Pub Date: 2023-10-17 DOI: 10.1039/D3SM00881A
Abstract
Homogeneous suspensions of red blood cells (RBCs or erythrocytes) in blood plasma are unstable in the absence of driving forces and form elongated stacks, called rouleaux. These erythrocyte aggregates are often branched porous networks – a feature that existing red blood cell aggregation models and simulations fail to predict exactly. Here we establish that alignment-dependent attractive forces in a system of dimers can precisely generate branched structures similar to RBC aggregates observed under a microscope. Our simulations consistently predict that the growth rate of typical mean rouleau size remains sub-linear – a hallmark from past studies – which we also confirm by deriving a reaction kernel taking into account appropriate collision cross-section, approach velocities, and an area-dependent sticking probability. The system exhibits unique features such as the existence of percolated and/or single giant cluster states, multiple coexisting mass-size scalings, and transition to a branched phase upon fine-tuning of model parameters. Upon decreasing the depletion thickness we find that the percolation threshold increases but the morphology of the structures opens up towards an increased degree of branching. Remarkably the system self-organizes to produce a universal power-law size distribution scaling irrespective of the model parameters.


Recommended Literature
- [1] Enabling the electrocatalytic fixation of N2 to NH3 by C-doped TiO2 nanoparticles under ambient conditions†
- [2] Which one is faster? A kinetic investigation of Pd and Ni catalyzed Negishi-type oxidative coupling reactions†
- [3] Luminescence properties and energy transfer of La3Ga5SiO14:Eu3+, Tb3+ phosphors
- [4] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [5] Complexes of 2,6-dimethylpyridine with water in condensed phases and the dynamical co-operative interactions involving hydrogen bonds†
- [6] Capillary tube wetting induced by particles: towards armoured bubbles tailoring†
- [7] Crystal forms of rifaximin and their effect on pharmaceutical properties
- [8] Structural and electronic configuration of medium-sized strontium doped magnesium SrmMgn clusters and their anions†
- [9] Two-phase oxidation of toluene derivatives by dioxygen using the 3-cyano-1-decylquinolinium ion as a photocatalyst†
- [10] Hydrophilic modification of titania nanomaterials as a biofunctional adsorbent for selective enrichment of phosphopeptides†










